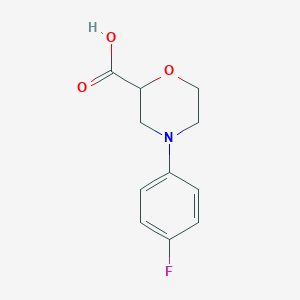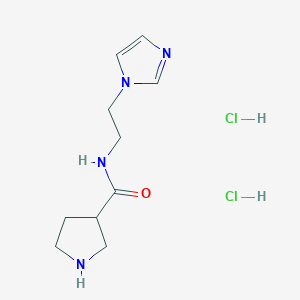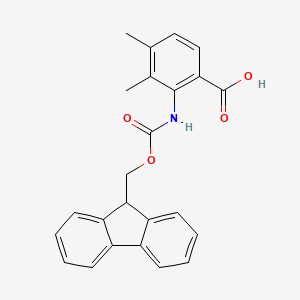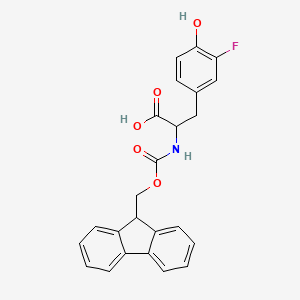
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid
描述
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid is a synthetic compound used primarily in proteomics research. It has a molecular formula of C37H34N2O8 and a molecular weight of 634.67 g/mol . This compound is characterized by the presence of two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups attached to the amino groups of 2,6-diaminoheptanedioic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-fmoc-2,6-diaminoheptanedioic acid typically involves the protection of the amino groups of 2,6-diaminoheptanedioic acid with Fmoc groups. This can be achieved through a reaction with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This includes the use of automated peptide synthesizers and large-scale reactors to ensure efficient production and high purity of the final product .
化学反应分析
Types of Reactions
Di-fmoc-2,6-diaminoheptanedioic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc groups using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.
Coupling: HBTU, DIPEA (N,N-diisopropylethylamine) in DMF at room temperature.
Major Products Formed
Deprotection: 2,6-diaminoheptanedioic acid.
Coupling: Peptides or peptide derivatives containing 2,6-diaminoheptanedioic acid residues.
科学研究应用
Di-fmoc-2,6-diaminoheptanedioic acid is primarily used in the field of proteomics research. It serves as a building block for the synthesis of peptides and peptide-based molecules. These peptides can be used in various applications, including:
Biological Studies: Investigating protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medical Research: Developing peptide-based drugs and therapeutic agents.
Industrial Applications: Producing peptide-based materials for use in biotechnology and nanotechnology.
作用机制
The mechanism of action of Di-fmoc-2,6-diaminoheptanedioic acid is primarily related to its role as a protected amino acid derivative. The Fmoc groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc groups can be removed to reveal the free amino groups, allowing further functionalization or biological activity .
相似化合物的比较
Similar Compounds
Fmoc-2,6-diaminoheptanedioic acid: Similar structure but with only one Fmoc group.
Boc-2,6-diaminoheptanedioic acid: Uses Boc (tert-butyloxycarbonyl) protecting groups instead of Fmoc.
Cbz-2,6-diaminoheptanedioic acid: Uses Cbz (benzyloxycarbonyl) protecting groups instead of Fmoc.
Uniqueness
Di-fmoc-2,6-diaminoheptanedioic acid is unique due to the presence of two Fmoc groups, which provide enhanced protection for the amino groups during peptide synthesis. This allows for more complex peptide sequences to be synthesized with high purity and yield .
属性
IUPAC Name |
2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N2O8/c40-34(41)32(38-36(44)46-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30)18-9-19-33(35(42)43)39-37(45)47-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31/h1-8,10-17,30-33H,9,18-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIICLOTPVVZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,6-Dimethyl-2-(piperidin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B1390296.png)


![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)


![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)



